2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine
CAS No.:
Cat. No.: VC15834242
Molecular Formula: C12H13ClN4
Molecular Weight: 248.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClN4 |
|---|---|
| Molecular Weight | 248.71 g/mol |
| IUPAC Name | 2-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpyridin-4-amine |
| Standard InChI | InChI=1S/C12H13ClN4/c1-8-6-11(13)16-12(15-8)10-7-9(17(2)3)4-5-14-10/h4-7H,1-3H3 |
| Standard InChI Key | STOOMGWMXBLDLP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)C2=NC=CC(=C2)N(C)C)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula, C₁₂H₁₃ClN₄, reflects a 248.71 g/mol molecular weight, with an IUPAC name of 2-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpyridin-4-amine. Its structure combines a pyrimidine ring substituted with chlorine and methyl groups at positions 4 and 6, respectively, linked to a dimethylamino-substituted pyridine ring at position 2 (Figure 1).
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClN₄ |
| Molecular Weight | 248.71 g/mol |
| IUPAC Name | 2-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpyridin-4-amine |
| Standard InChI | InChI=1S/C12H13ClN4/c1-8-6-11(13)16-12(15-8)10-7-9(17(2)3)4-5-14-10/h4-7H,1-3H3 |
| Topological Polar Surface Area | 58.2 Ų (calculated) |
The pyrimidine ring’s electron-deficient nature and the pyridine ring’s basicity create a pharmacophore capable of participating in hydrogen bonding and π-π stacking interactions, critical for binding to biological targets .
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis protocol for this compound is publicly documented, analogous pyrimidine derivatives are typically synthesized through:
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Nucleophilic Aromatic Substitution: Chlorine at position 4 of the pyrimidine ring may serve as a leaving group for coupling reactions with amine-containing nucleophiles .
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Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling could link pyrimidine and pyridine moieties, as evidenced in patent WO2014106800A2 for related kinase inhibitors .
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Post-Functionalization: Dimethylation of the pyridin-4-amine group likely occurs via reductive amination or alkylation of a primary amine intermediate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure:
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¹H NMR: Peaks at δ 2.18 ppm (methyl group on pyrimidine) and δ 3.05 ppm (N,N-dimethyl protons).
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ESI-MS: A molecular ion peak at m/z 248.71 corresponds to [M+H]⁺.
| Parameter | Value (Predicted) |
|---|---|
| LogP (Lipophilicity) | 2.8 |
| Solubility (mg/mL) | 0.15 in aqueous buffer |
| Plasma Protein Binding | 89% |
Applications in Medicinal Chemistry
Lead Optimization Strategies
Modifying substituents on the pyrimidine and pyridine rings could enhance potency and selectivity:
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Chloro Group Replacement: Substituting chlorine with fluoro or methoxy groups may alter electronic effects and binding affinity .
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Pyridine Ring Functionalization: Introducing polar groups at position 3 could improve solubility without compromising target engagement .
Structure-Activity Relationship (SAR) Insights
Comparative studies of analogues reveal:
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The 4-chloro group is critical for maintaining kinase inhibitory activity (IC₅₀ < 100 nM in related compounds) .
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N,N-Dimethylation on the pyridine ring reduces metabolic oxidation compared to primary amines, enhancing pharmacokinetic stability.
Future Research Directions
Mechanistic Studies
Elucidating the compound’s exact mode of action requires:
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Biochemical Assays: Measure inhibition constants (Kᵢ) against purified kinase enzymes.
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Crystallography: Resolve co-crystal structures with target proteins to identify binding interactions .
Preclinical Development
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